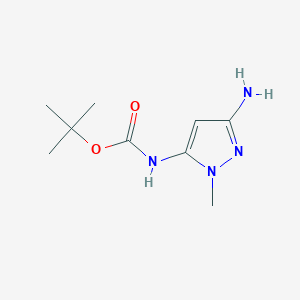
4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronate ester group in its structure makes it highly reactive and versatile for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as 2-methylhex-1-en-1-ol and bis(pinacolato)diboron.
Reaction Conditions: The reaction is usually carried out in the presence of a base like potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 2-methylhex-1-en-1-ol is reacted with bis(pinacolato)diboron in a solvent such as tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) for several hours. The reaction mixture is then cooled, and the product is purified using standard techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronate ester group can be oxidized to form the corresponding alcohol.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, PdCl2(dppf)
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), ethanol, water
Major Products
Suzuki-Miyaura Reaction: Formation of biaryl or alkenyl-aryl compounds.
Oxidation: Formation of the corresponding alcohol.
Hydrolysis: Formation of boronic acid derivatives.
科学研究应用
4,4,5,5-Tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used extensively in organic synthesis for constructing complex molecules, especially in the pharmaceutical industry for drug development.
Biology: Employed in the synthesis of biologically active compounds and probes for studying biological pathways.
Medicine: Utilized in the development of new therapeutic agents, including anticancer and antiviral drugs.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism by which 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boronate ester group interacts with the palladium catalyst to form a reactive intermediate, which then couples with an aryl or vinyl halide to produce the desired product. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-phenylethyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-butenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-propyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-tetramethyl-2-(2-methylhex-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific alkyl chain, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in synthesizing complex organic molecules with high precision.
属性
CAS 编号 |
1808067-61-9 |
|---|---|
分子式 |
C13H25BO2 |
分子量 |
224.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



